N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloropyridine moiety and a diphenylpropyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Preparation of the Diphenylpropylamine Intermediate: 3,3-diphenylpropylamine is synthesized by the reduction of 3,3-diphenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of 5-chloropyridine and 3,3-diphenylpropylamine with oxalyl chloride (COCl)2 to form the desired oxalamide compound. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxalamide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxalamide derivatives with additional functional groups.
Reduction: Reduced oxalamide compounds with altered functional groups.
Substitution: Substituted oxalamide derivatives with various nucleophiles attached to the chloropyridine ring.
Scientific Research Applications
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, leading to inhibition or modulation of its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(5-bromopyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a bromine atom instead of chlorine.
N1-(5-fluoropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a fluorine atom instead of chlorine.
N1-(5-methylpyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to the presence of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This compound exhibits distinct chemical and biological activities compared to its analogs, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-11-12-20(25-15-18)26-22(28)21(27)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,24,27)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYYTCDRRAVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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